A Comprehensive Technical Guide to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid
A Comprehensive Technical Guide to 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid
CAS Number: 1228181-35-8
This technical guide provides an in-depth overview of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document will cover its chemical properties, a detailed synthesis protocol, analytical characterization, and its application in cross-coupling reactions, all grounded in established scientific principles.
Introduction and Physicochemical Properties
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a substituted arylboronic acid that has gained prominence as a building block in medicinal chemistry and materials science.[1] The presence of the chloro, cyclopropylmethoxy, and boronic acid functional groups imparts unique steric and electronic properties, influencing its reactivity and making it a valuable partner in various chemical transformations.[1] The boronic acid moiety is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.
Boronic acids, in general, are appreciated for their stability, low toxicity, and the ease of handling compared to other organometallic reagents.[2] The pinacol ester of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is also a commonly used derivative, offering enhanced stability and solubility in organic solvents.[1]
Table 1: Physicochemical Properties of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid [3]
| Property | Value |
| CAS Number | 1228181-35-8 |
| Molecular Formula | C₁₀H₁₂BClO₃ |
| Molecular Weight | 226.47 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage Temperature | 2-8°C under an inert atmosphere |
| Boiling Point (Predicted) | 397.4 ± 52.0 °C |
| Density (Predicted) | 1.31 ± 0.1 g/cm³ |
| pKa (Predicted) | 7.68 ± 0.17 |
Synthesis Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis.[4][5] The following is a detailed, field-proven protocol for the synthesis of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid, adapted from established methodologies for structurally similar compounds.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid.
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-chloro-4-(cyclopropylmethoxy)benzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2 M aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromo-3-chloro-4-(cyclopropylmethoxy)benzene (1.0 equivalent) in anhydrous THF. Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction. Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M aqueous HCl until the solution is acidic (pH ~2). Stir the mixture vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Analytical Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons would appear as multiplets in the range of δ 7.0-8.0 ppm. The cyclopropyl protons would show characteristic multiplets in the upfield region (δ 0.3-1.3 ppm). The methylene protons of the methoxy group would likely appear as a doublet around δ 3.9-4.2 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent. |
| ¹³C NMR | Aromatic carbons would be observed in the δ 110-160 ppm region. The carbon attached to boron would be a key signal. The methylene carbon of the methoxy group would be expected around δ 70-75 ppm, and the cyclopropyl carbons would be in the upfield region (δ 3-12 ppm). |
| Mass Spec (ESI-) | The [M-H]⁻ ion would be expected at m/z 225.04. |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. These motifs are prevalent in many biologically active molecules, including kinase inhibitors.[10][11][12] The chloro and cyclopropylmethoxy substituents can influence the pharmacokinetic and pharmacodynamic properties of the final compound.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid (1.2 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., Dioxane/Water, Toluene/Ethanol, DME)
Suzuki-Miyaura Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), 3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Degassing and Solvent Addition: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization to yield the desired biaryl compound.
Safety and Handling
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Store in a tightly closed container in a cool, dry place under an inert atmosphere.
Conclusion
3-Chloro-4-(cyclopropylmethoxy)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and materials science industries. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, and its unique substitution pattern offers opportunities for fine-tuning the properties of target compounds. The protocols and information provided in this guide are intended to enable researchers to effectively utilize this reagent in their synthetic endeavors.
References
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Supporting Information - Wiley-VCH. (n.d.). Retrieved from [Link]
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Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]
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Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum. Retrieved from [Link]
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Mastering Suzuki Coupling: A Guide for Pharmaceutical Chemists. (n.d.). Retrieved from [Link]
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Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. (2020). PubMed. Retrieved from [Link]
- Process for the preparation of substituted aromatic compounds. (2001). Google Patents.
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Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
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Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. (2003). Tetrahedron Letters. Retrieved from [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Retrieved from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC. Retrieved from [Link]
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Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). PMC. Retrieved from [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. (2023). PubMed Central. Retrieved from [Link]
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EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. (2022). Acta Chemica Malaysia. Retrieved from [Link]
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